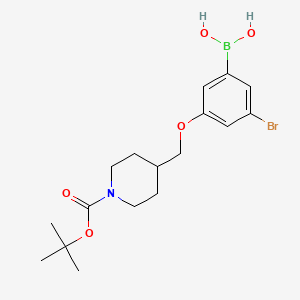

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

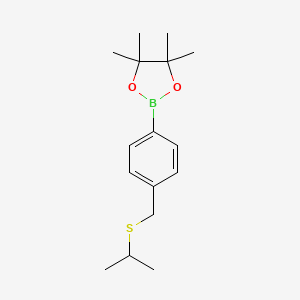

3-Bromo-5-(1-t-BOC-piperidin-4-yl)methoxyphenylboronic acid is a chemical compound with the molecular formula C17H25BBrNO5 . It has a molecular weight of 414.1 . This compound is a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of similar boronic esters has been reported in the literature . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, has been achieved using a radical approach . This approach was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The compound can undergo various transformations, including oxidations, aminations, halogenations, and CC-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of similar boronic esters has been achieved using a radical approach .Physical and Chemical Properties Analysis

The compound has a molecular weight of 414.1 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación

Synthetic Applications

Suzuki-Miyaura Cross-Couplings : Boc-protected biaryls, related to the queried compound, have been synthesized using microwave-mediated Suzuki–Miyaura coupling processes. This methodology facilitates the generation of a diverse library of biaryl compounds, enabling the exploration of new chemical spaces for drug development and materials science (Spencer et al., 2011).

Palladium-Catalyzed Arylations : Research has shown that palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines yields 3-arylpiperidines, crucial scaffolds in pharmaceuticals. This technique underscores the importance of direct β-functionalization in constructing complex molecules efficiently (Millet & Baudoin, 2015).

Medicinal Chemistry Applications

- Anticancer Agent Development : A novel bromophenol derivative was synthesized and found to induce apoptosis and autophagy in human lung cancer cells. This compound, sharing structural motifs with the queried chemical, highlights the potential of bromophenol derivatives in the development of new anticancer therapies (Guo et al., 2019).

Materials Science Applications

- Heteroarylpyridine Derivatives Synthesis : Functionalized pyridylboronic acids, related to the chemical of interest, have been used to generate novel heteroarylpyridine derivatives via Suzuki cross-coupling reactions. These compounds are valuable for their electronic properties, relevant in organic electronics and photonics (Parry et al., 2002).

Propiedades

IUPAC Name |

[3-bromo-5-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BBrNO5/c1-17(2,3)25-16(21)20-6-4-12(5-7-20)11-24-15-9-13(18(22)23)8-14(19)10-15/h8-10,12,22-23H,4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXQQBFMXZATJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCC2CCN(CC2)C(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BBrNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Fluoro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B6365560.png)

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)